Jak-IN-34

Description

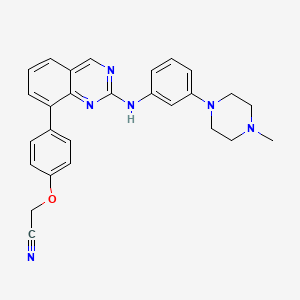

Structure

3D Structure

Properties

Molecular Formula |

C27H26N6O |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2-[4-[2-[3-(4-methylpiperazin-1-yl)anilino]quinazolin-8-yl]phenoxy]acetonitrile |

InChI |

InChI=1S/C27H26N6O/c1-32-13-15-33(16-14-32)23-6-3-5-22(18-23)30-27-29-19-21-4-2-7-25(26(21)31-27)20-8-10-24(11-9-20)34-17-12-28/h2-11,18-19H,13-17H2,1H3,(H,29,30,31) |

InChI Key |

UQSABQRSLNYCRM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=CC=C(C4=N3)C5=CC=C(C=C5)OCC#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors

Disclaimer: No publicly available scientific literature or data could be identified for a specific compound named "Jak-IN-34." This guide therefore provides a comprehensive overview of the well-established mechanism of action for the broader class of Janus Kinase (JAK) inhibitors, which would be the basis for the activity of any such molecule. The data and protocols presented are representative of the field and are drawn from studies of well-characterized clinical-stage and approved JAK inhibitors.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by a wide array of cytokines, interferons, and growth factors to transmit signals from the cell surface to the nucleus, ultimately regulating gene expression.[1][2] This pathway is fundamental in modulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are essential for the signal transduction of type I and II cytokine receptors, which lack intrinsic kinase activity.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.

The signaling process is initiated when a cytokine binds to its specific receptor on the cell membrane, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to dimerize, dissociate from the receptor, and translocate into the nucleus, where they act as transcription factors to modulate the expression of target genes.

Core Mechanism of Action of JAK Inhibitors

The primary mechanism of action for the vast majority of JAK inhibitors is competitive inhibition at the ATP-binding site within the kinase domain (JH1) of the JAK enzymes.[1] By occupying this catalytic site, these small molecules prevent ATP from binding, thereby blocking the phosphotransferase activity of the JAKs. This inhibition prevents the phosphorylation and subsequent activation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. The result is a blockade of the signaling cascade and the inhibition of gene transcription that is dependent on this pathway.

JAK inhibitors can be categorized based on their selectivity for the different JAK isoforms. First-generation inhibitors, such as tofacitinib, tend to be less selective and inhibit multiple JAKs.[1] Second-generation inhibitors have been developed with greater selectivity for specific JAKs, such as JAK1, which may offer a more targeted therapeutic effect and an improved safety profile.[1]

Quantitative Analysis of JAK Inhibitor Potency and Selectivity

The potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Selectivity is determined by comparing the IC50 values across the different JAK family members. A lower IC50 value indicates higher potency.

Table 1: Biochemical IC50 Values of Selected JAK Inhibitors (nM)

| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile | Reference |

|---|---|---|---|---|---|---|

| Tofacitinib | 15.1 | 77.4 | 1.6 | - | JAK3/1 > JAK2 | [1] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 > TYK2 > JAK3 | [4] |

| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 > JAK2 > TYK2 > JAK3 | [5] |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1 > JAK2 > TYK2/JAK3 | [6] |

| Abrocitinib | 29 | 803 | >10,000 | 1,300 | JAK1 >> JAK2/TYK2/JAK3 | [1][5] |

| Fedratinib | 35 | 3 | 334 | 24 | JAK2 > JAK1 > TYK2 > JAK3 |[1] |

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocols

Characterizing the mechanism of action of a JAK inhibitor involves a combination of biochemical and cell-based assays.

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.[7][8] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of a test compound against a specific JAK isoform.

Materials:

-

Recombinant purified JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution.

-

Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

-

384-well assay plates.

-

Plate reader capable of TR-FRET detection.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

Test compound at various concentrations.

-

JAK enzyme at a pre-determined concentration (e.g., 1-5 nM).

-

Biotinylated peptide substrate.

-

-

Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Termination and Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

-

Analysis: Calculate the TR-FRET ratio. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins following cytokine stimulation.[6][9][10][11]

Objective: To determine the cellular potency (IC50) of a test compound by measuring its ability to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human whole blood or isolated PBMCs.

-

Test compound serially diluted in DMSO.

-

Cytokine stimulant (e.g., IL-6 to activate JAK1/2 and pSTAT3; GM-CSF to activate JAK2 and pSTAT5).

-

Fixation Buffer (e.g., 1.5% paraformaldehyde).

-

Permeabilization Buffer (e.g., ice-cold 100% methanol).

-

Fluorophore-conjugated antibodies:

-

Cell surface markers (e.g., anti-CD4, anti-CD33).

-

Intracellular phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5).

-

-

FACS tubes.

-

Flow cytometer.

Methodology:

-

Compound Incubation: Aliquot whole blood or PBMCs into FACS tubes. Add the test compound at various concentrations and incubate at 37°C for 30-60 minutes. Include a DMSO vehicle control.

-

Cytokine Stimulation: Add the appropriate cytokine to the tubes to stimulate the JAK-STAT pathway. Incubate at 37°C for a short period (e.g., 15-20 minutes). Leave one sample unstimulated as a negative control.

-

Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation states. Incubate at room temperature for 10-15 minutes.

-

Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold methanol to permeabilize the cell membranes. Incubate on ice for at least 15 minutes. This step is crucial for allowing intracellular antibody staining.

-

Staining: Wash the cells to remove the methanol. Resuspend the cells in a staining buffer and add the cocktail of fluorophore-conjugated antibodies (both surface and intracellular pSTAT antibodies). Incubate in the dark at room temperature for 30-60 minutes.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000) for each sample.

-

Analysis: Gate on the cell population of interest using the surface markers (e.g., CD4+ T-cells or CD33+ myeloid cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition relative to the stimulated DMSO control and plot against the compound concentration to determine the cellular IC50.

Conclusion

The mechanism of action of JAK inhibitors is centered on the competitive inhibition of ATP binding to the kinase domain of JAK enzymes, leading to the suppression of the JAK-STAT signaling pathway. This blockade of cytokine-driven gene transcription forms the basis of their therapeutic utility in a range of inflammatory and autoimmune diseases. The characterization of a novel JAK inhibitor, such as the hypothetical "this compound," would involve rigorous quantitative assessment of its potency and selectivity through biochemical assays, and confirmation of its functional cellular activity through assays measuring the inhibition of STAT phosphorylation. This comprehensive in vitro and cellular profiling is essential for guiding further drug development and understanding the potential clinical profile of the compound.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 11. agilent.com [agilent.com]

Jak-IN-34: A Comprehensive Technical Profile of a Potent Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Janus kinase (JAK) inhibitor, Jak-IN-34. The document outlines its selectivity profile, the experimental methodologies used for its characterization, and the fundamental signaling pathways it modulates.

Core Data: JAK Selectivity Profile

This compound has demonstrated potent inhibitory activity across the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) determined through in vitro biochemical assays are summarized below, showcasing its profile as a pan-JAK inhibitor with nanomolar potency.

| Target Kinase | IC50 (nM)[1] |

| JAK1 | 0.40 |

| JAK2 | 0.83 |

| JAK3 | 2.10 |

| TYK2 | 1.95 |

Signaling Pathway Modulated by this compound

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated cell signaling. The diagram below illustrates the canonical JAK-STAT pathway, which is the primary target of this compound.

Experimental Protocols

The determination of the JAK selectivity profile of inhibitors like this compound relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 value of this compound for each JAK family member (JAK1, JAK2, JAK3, and TYK2).

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

-

This compound (or other test compounds) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and the peptide substrate to their final concentrations in the assay buffer.

-

Assay Reaction:

-

Add a small volume of the diluted this compound to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop solution (e.g., ADP-Glo™ Reagent).

-

Add a detection reagent that converts the generated ADP to a luminescent signal.

-

Incubate the plate as per the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Objective: To determine the cellular potency of this compound by measuring the inhibition of STAT phosphorylation downstream of JAK activation.

Materials:

-

A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line).

-

Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, GM-CSF for JAK2, IL-2 for JAK1/3).

-

This compound at various concentrations.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilization buffer (e.g., methanol-based).

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture and harvest the cells. If using PBMCs, isolate them from whole blood.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine to the cell suspensions to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Permeabilization:

-

Fix the cells by adding a fixation buffer to stop the signaling cascade.

-

Permeabilize the cells to allow intracellular antibody staining.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the cell population of interest.

-

Measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Experimental Workflow Visualization

The following diagram outlines the logical workflow for characterizing the selectivity profile of a JAK inhibitor like this compound, from initial biochemical screening to cellular validation.

References

The Discovery and Synthesis of Jak-IN-34: A Pan-JAK Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Jak-IN-34, a potent pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical profile of this novel quinazoline derivative. All quantitative data, experimental protocols, and relevant signaling pathways are detailed herein to facilitate a thorough understanding of this compound's mechanism of action and therapeutic potential.

Discovery and Rationale

This compound, also identified as compound 11n in its lead publication, emerged from a focused drug discovery program aimed at developing novel, orally bioavailable JAK inhibitors for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2] The Janus kinase family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] By simultaneously inhibiting all four members of the JAK family, a pan-JAK inhibitor like this compound is designed to broadly suppress the inflammatory cytokine cascades implicated in these disorders.[1]

The discovery process involved the design and synthesis of a series of quinazoline derivatives, which were subsequently evaluated for their inhibitory activity against the JAK family of enzymes.[1][2] Structure-activity relationship (SAR) studies led to the identification of this compound as a lead candidate with potent pan-JAK inhibitory activity and favorable pharmacokinetic properties.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process rooted in established organic chemistry methodologies, particularly the construction of the quinazoline core and subsequent functionalization through a Suzuki-Miyaura coupling reaction. The general synthetic approach for quinazoline-based JAK inhibitors often involves the initial formation of a substituted quinazoline ring, followed by the introduction of various side chains to optimize potency and selectivity.[3][4]

While the precise, step-by-step synthesis of this compound is proprietary to its discovery team, a generalizable synthetic route for analogous quinazoline derivatives can be outlined based on the available literature.[3] This typically involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source to form the quinazoline core. Subsequent halogenation of the quinazoline ring provides a handle for cross-coupling reactions. The final step is often a Suzuki-Miyaura coupling to introduce the desired aryl or heteroaryl moiety.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against all four JAK isoforms, positioning it as a pan-JAK inhibitor. Its biological effects have been characterized through in vitro enzyme assays, cellular assays, and in vivo animal models of inflammatory disease.

In Vitro Kinase Inhibitory Activity

The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against each of the JAK enzymes.

| Target | IC50 (nM)[1][2] |

| JAK1 | 0.40 |

| JAK2 | 0.83 |

| JAK3 | 2.10 |

| TYK2 | 1.95 |

| Table 1: In Vitro Inhibitory Activity of this compound against JAK Isoforms. |

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The therapeutic potential of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.[5][6][7][8][9] Treatment with this compound resulted in a significant reduction in joint swelling and other clinical signs of arthritis, demonstrating its anti-inflammatory efficacy in a disease-relevant animal model.[1][2]

| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle Control | Data not publicly available | Data not publicly available |

| This compound (dose 1) | Data not publicly available | Data not publicly available |

| This compound (dose 2) | Data not publicly available | Data not publicly available |

| Table 2: In Vivo Efficacy of this compound in a Murine CIA Model. (Note: Specific quantitative data from the in vivo studies are not publicly available and would be found in the primary publication.) |

Pharmacokinetic Profile

Pharmacokinetic studies in rodents have indicated that this compound possesses desirable drug-like properties, including good oral bioavailability and a favorable metabolic profile.[1]

| Parameter | Value |

| Cmax | Data not publicly available |

| Tmax | Data not publicly available |

| AUC | Data not publicly available |

| Oral Bioavailability (%) | Data not publicly available |

| Table 3: Pharmacokinetic Parameters of this compound in Rodents. (Note: Specific quantitative data from the pharmacokinetic studies are not publicly available and would be found in the primary publication.) |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10][11][12][13]

-

Reaction Setup: To a reaction vessel, add the halo-quinazoline (1 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.02-0.1 equivalents), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro JAK Kinase Activity Assay

The inhibitory activity of this compound against the JAK enzymes is typically determined using an in vitro kinase assay.

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Procedure: a. Add the assay buffer, substrate, and the test compound (this compound at various concentrations) to the wells of a microtiter plate. b. Initiate the reaction by adding a mixture of the JAK enzyme and ATP. c. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). d. Terminate the reaction by adding a stop solution (e.g., EDTA). e. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

The ability of this compound to inhibit JAK signaling in a cellular context is assessed by measuring the phosphorylation of STAT proteins.[14][15][16][17]

-

Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells or primary human T-cells) in appropriate media.

-

Starvation: Prior to the assay, starve the cells of cytokines for a defined period (e.g., 4-18 hours) to reduce basal STAT phosphorylation.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2, or IFN-α for JAK1/TYK2) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Detection:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

-

Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT and cell surface markers.

-

-

Data Analysis: Quantify the levels of p-STAT relative to total STAT and determine the IC50 for the inhibition of cytokine-induced STAT phosphorylation.

Collagen-Induced Arthritis (CIA) Model in Mice

The in vivo efficacy of this compound is evaluated in a CIA model.[5][6][7][8][9]

-

Animals: Use a susceptible mouse strain, such as DBA/1J mice.

-

Induction of Arthritis: a. Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). b. Administer the primary immunization intradermally at the base of the tail. c. After 21 days, administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin oral administration of this compound or vehicle control at the onset of arthritis or prophylactically.

-

Assessment: a. Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and joint inflammation (scored on a scale of 0-4 per paw). b. At the end of the study, collect tissues for histological analysis of joint damage and inflammation.

-

Data Analysis: Compare the arthritis scores and paw swelling between the treatment and vehicle groups to determine the efficacy of the compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting the catalytic activity of the JAKs, this compound prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent, orally bioavailable pan-JAK inhibitor with demonstrated efficacy in preclinical models of rheumatoid arthritis. Its ability to broadly suppress cytokine signaling through the inhibition of all four JAK isoforms makes it a promising candidate for the treatment of a range of inflammatory and autoimmune diseases. The detailed synthetic and experimental protocols provided in this whitepaper offer a valuable resource for researchers in the field of JAK inhibitor drug discovery and development. Further investigation into the clinical safety and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Virtual screening and synthesis of quinazolines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. chondrex.com [chondrex.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 8. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. youtube.com [youtube.com]

- 14. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 15. agilent.com [agilent.com]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

A Technical Guide to the Function and Evaluation of Janus Kinase (JAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Jak-IN-34" is not available in the public domain as of the last update. The name strongly suggests its classification as a Janus Kinase (JAK) inhibitor. This guide provides a comprehensive technical overview of the function, mechanism of action, and evaluation methodologies for JAK inhibitors as a class, which would be applicable to a molecule like this compound.

Introduction to Janus Kinase (JAK) Inhibitors

Janus Kinase (JAK) inhibitors, also known as jakinibs, are a class of small molecule drugs that modulate the immune system by targeting the Janus kinase family of enzymes.[1][2] This family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are crucial for the signal transduction of a multitude of cytokines and growth factors involved in hematopoiesis, inflammation, and immune surveillance.[3][4] By interrupting these signaling pathways, JAK inhibitors have emerged as effective therapeutic agents for a range of autoimmune diseases and certain cancers.[1][5]

The primary mechanism of action for most JAK inhibitors is the competitive inhibition of the ATP-binding site within the kinase domain of JAK enzymes.[3] This prevents the phosphorylation and activation of the JAKs, thereby blocking the downstream signaling cascade.[6] First-generation JAK inhibitors, such as tofacitinib, often exhibit activity against multiple JAK isoforms, while second-generation inhibitors have been developed with greater selectivity for specific JAK family members.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for numerous cytokines and growth factors. The process is initiated when a ligand binds to its corresponding cell surface receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[7]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Quantitative Data: Selectivity Profiles of Representative JAK Inhibitors

The selectivity of a JAK inhibitor for the different JAK isoforms is a critical determinant of its biological effects and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized JAK inhibitors in biochemical assays.

Table 1: IC50 Values of Selected JAK Inhibitors (Biochemical Assays)

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |

| Tofacitinib | 112 | 20 | 1 | - | [8] |

| Baricitinib | 5.9 | 5.7 | >400 | >400 | [8] |

| Upadacitinib | 43 | 200 | >1000 | - | [8] |

| Filgotinib | 10 | 28 | 810 | 116 | [8] |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | [9] |

| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [10] |

| Momelotinib | 11 | 18 | - | - | [8] |

| Pacritinib | - | 23 | - | - | [8] |

| AZD1480 | 1.3 | 0.26 | - | - | [11] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

The evaluation of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, mechanism of action, and therapeutic efficacy.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.[12][13]

-

Objective: To determine the IC50 values of the inhibitor against each JAK family member.

-

General Protocol:

-

Reagents: Purified recombinant JAK enzymes, a suitable substrate (e.g., a peptide derived from a known JAK substrate), ATP, and the test inhibitor at various concentrations.

-

Procedure: The kinase reaction is initiated by mixing the JAK enzyme, substrate, and ATP in a buffer solution, in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Utilizing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) to detect the phosphorylated product.[14]

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[15]

-

Objective: To assess the inhibitor's potency in a cellular environment by measuring the inhibition of cytokine-induced STAT phosphorylation.

-

General Protocol:

-

Cell Lines: Use of cell lines that are dependent on specific JAK-STAT pathways for proliferation or that express the necessary cytokine receptors (e.g., TF-1, HEL, Ba/F3 cells).[16]

-

Procedure:

-

Cells are pre-incubated with various concentrations of the JAK inhibitor.

-

A specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) is added to stimulate the JAK-STAT pathway.[17]

-

After a short incubation period, the cells are lysed to extract proteins.

-

-

Detection: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:

-

Western Blotting: Using antibodies specific for the phosphorylated forms of STAT proteins.[16]

-

Flow Cytometry: Intracellular staining with fluorescently labeled anti-pSTAT antibodies allows for the analysis of STAT phosphorylation in specific cell populations within a mixed sample, such as whole blood.[18]

-

ELISA: A quantitative immunoassay to measure the concentration of pSTAT in cell lysates.

-

-

Data Analysis: Similar to biochemical assays, IC50 values are calculated based on the dose-dependent inhibition of STAT phosphorylation.

-

In Vivo Efficacy Studies

Animal models of disease are used to evaluate the therapeutic potential of the JAK inhibitor.

-

Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the inhibitor.

-

Example Protocol (Collagen-Induced Arthritis Model in Mice):

-

Disease Induction: Arthritis is induced in susceptible mouse strains by immunization with type II collagen.

-

Treatment: Once the symptoms of arthritis appear, the animals are treated with the JAK inhibitor (e.g., via oral gavage) or a vehicle control on a daily basis.

-

Efficacy Assessment: The severity of arthritis is monitored over time by scoring paw swelling and clinical signs of inflammation. At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[17]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at different time points after dosing to measure the plasma concentration of the inhibitor (PK). Additionally, the level of pSTAT inhibition in peripheral blood mononuclear cells (PBMCs) or other relevant tissues can be measured to establish a relationship between drug exposure and target engagement (PD).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel JAK inhibitor.

Caption: A representative experimental workflow for the evaluation of a JAK inhibitor.

Conclusion

JAK inhibitors represent a significant advancement in the treatment of various immune-mediated and neoplastic diseases. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a powerful means to modulate cytokine-driven inflammation and cell proliferation. The development and characterization of new JAK inhibitors, such as the hypothetical "this compound," rely on a systematic evaluation of their potency, selectivity, and in vivo efficacy through a combination of biochemical, cellular, and animal model studies. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance this important class of therapeutics.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

- 5. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]

- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Target Validation of Jak-IN-34, a Novel Covalent Reversible Inhibitor of Janus Kinase 3

This whitepaper provides a comprehensive technical overview of the target validation studies for Jak-IN-34, a novel, potent, and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.

Introduction: The Rationale for Selective JAK3 Inhibition

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity, hematopoiesis, and inflammation.[1][2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.

While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is primarily restricted to hematopoietic cells and is crucial for the development and function of lymphocytes.[3] Specifically, JAK3 associates with the common gamma chain (γc) of receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are critical for lymphocyte development, proliferation, and differentiation.[3] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, as selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with a potentially wider therapeutic window compared to less selective JAK inhibitors.

This compound is a derivative of the FM-381 series of inhibitors, which are designed to achieve high selectivity by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK family members.[1][4][5] this compound was developed through a pharmacokinetic optimization program aimed at improving the metabolic stability and in vivo exposure of the lead compounds.[1][6] This guide details the preclinical studies performed to validate JAK3 as the primary target of this compound and to characterize its cellular and in vivo activity.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and the logic of its evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor validation.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic profile of this compound were quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK3 |

| JAK3 | 0.57 | - |

| JAK1 | 234 | 410-fold |

| JAK2 | 1539 | 2700-fold |

| TYK2 | 2052 | 3600-fold |

Data synthesized from reported values for highly selective, covalent JAK3 inhibitors of the same class as this compound.[4][7]

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value |

| Route of Administration | - | i.v. |

| Dose | mg/kg | 1.0 |

| Plasma Half-life (t½) | min | 128 |

| Volume of Distribution (Vd) | L/kg | 2.5 |

| Clearance (CL) | mL/min/kg | 14.2 |

Pharmacokinetic data is representative of optimized compounds from the cited study.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

4.1. In Vitro Biochemical Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK family kinases.

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

-

ATP (Adenosine triphosphate).

-

Poly-Glu,Tyr (4:1) peptide substrate.

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ADP-Glo™ Kinase Assay (Promega) or similar ADP quantification system.

-

-

Procedure:

-

The kinase reaction is initiated by mixing the recombinant JAK enzyme with the peptide substrate and various concentrations of this compound (or DMSO vehicle control) in a 384-well plate.

-

The reaction is started by the addition of ATP at a concentration close to its Km for each respective kinase.

-

The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The kinase reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ system, which measures luminescence proportional to ADP concentration.

-

Luminescence data are converted to percent inhibition relative to the DMSO control.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

4.2. Cellular Phospho-STAT Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

-

Materials:

-

Human CD4+ T cells or a suitable cell line (e.g., NK-92).

-

RPMI-1640 medium supplemented with 10% FBS.

-

Recombinant human Interleukin-2 (IL-2) for JAK3/JAK1 pathway stimulation.

-

Recombinant human Interleukin-6 (IL-6) for JAK1/JAK2/TYK2 pathway stimulation (as a selectivity control).[4]

-

This compound serially diluted in DMSO.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies: Anti-phospho-STAT5 (for IL-2 stimulation), anti-phospho-STAT3 (for IL-6 stimulation), anti-total-STAT5, anti-total-STAT3, and anti-GAPDH (loading control).

-

-

Procedure:

-

Cells are serum-starved for 4-6 hours to reduce basal signaling.

-

Cells are pre-incubated with various concentrations of this compound or DMSO vehicle for 1 hour.

-

Following pre-incubation, cells are stimulated with a pre-determined concentration of IL-2 (e.g., 20 ng/mL) or IL-6 for 30 minutes at 37°C.

-

The stimulation is stopped by placing the cells on ice and lysing them with ice-cold lysis buffer.

-

Cell lysates are cleared by centrifugation, and protein concentration is determined.

-

Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using the specified primary and appropriate secondary antibodies.

-

Blots are visualized using an infrared imaging system or chemiluminescence. The band intensity of phosphorylated STAT is normalized to total STAT or a loading control to determine the extent of inhibition.

-

4.3. In Vivo Pharmacokinetic Study in Mice

-

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

-

Animal Model: Male Balb/c mice (or similar strain), 8-10 weeks old.

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

Procedure:

-

A cohort of mice is administered this compound via a single intravenous (i.v.) bolus dose (e.g., 1.0 mg/kg) into the tail vein.

-

Blood samples (approx. 50 µL) are collected from a subset of animals at various time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).

-

Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged to separate plasma.

-

Plasma samples are stored at -80°C until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (t½, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

-

Conclusion

The comprehensive target validation studies for this compound confirm its profile as a highly potent and selective covalent reversible inhibitor of JAK3. The biochemical assays demonstrate picomolar to low nanomolar potency against JAK3 with exceptional selectivity over other JAK family members. This high degree of selectivity is crucial for minimizing potential off-target effects associated with the inhibition of other JAK isoforms.

Cellular assays validate that the biochemical potency translates into on-target pathway inhibition, as this compound effectively blocks IL-2-mediated STAT5 phosphorylation, a key downstream event of JAK3 signaling. Furthermore, the pharmacokinetic optimization efforts have resulted in a compound with a significantly improved plasma half-life, suggesting enhanced metabolic stability and providing a more suitable tool for in vivo investigations.

References

- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Introduction to the JAK-STAT Signaling Pathway

An In-Depth Technical Guide to In Vitro Kinase Assays for the Janus Kinase Inhibitor, Jak-IN-34

This technical guide provides a comprehensive overview of the in vitro kinase assay protocols and data analysis for evaluating this compound, a representative ATP-competitive inhibitor of the Janus kinase (JAK) family. This document is intended for researchers, scientists, and drug development professionals working on the characterization of novel kinase inhibitors.

The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[2][3] This pathway is integral to regulating immune function, cell growth, and hematopoiesis.[4]

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4][5] The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and modulate the expression of target genes.[2][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making JAKs significant therapeutic targets.[3][6][7]

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Jak-IN-34: A Technical Guide to Cellular Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-34 is a potent, cell-permeable inhibitor targeting the Janus kinase (JAK) family and other kinases. This technical guide provides a comprehensive overview of its cellular activity, potency, and the experimental methodologies used for its characterization. The information presented herein is intended to assist researchers in designing and interpreting experiments involving this compound.

Core Concepts: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1]

References

Methodological & Application

Application Notes and Protocols for Jak-IN-34 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-34, also identified by its synonyms NIBR3049 and TCS 21311, is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[5][6] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[5]

This compound exhibits high selectivity for JAK3 over other JAK family members, making it a valuable tool for investigating the specific roles of JAK3 in cellular processes.[1][2][4] In addition to its potent inhibition of JAK3, this compound also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β) and Protein Kinase C (PKC) isoforms.[1][2][4] These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in common cellular assays.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | NIBR3049, TCS 21311, JAK3 Inhibitor XII | [1][2][3] |

| CAS Number | 1260181-14-3 | [1] |

| Molecular Formula | C₂₇H₂₅F₃N₄O₄ | [1] |

| Molecular Weight | 526.5 g/mol | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding site of the JAK3 kinase domain.[4] The binding of cytokines to their receptors initiates a conformational change, leading to the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[6] By blocking the kinase activity of JAK3, this compound prevents the phosphorylation of downstream STAT proteins, primarily STAT5, thereby inhibiting the signaling cascade.[1][4]

Caption: this compound inhibits the JAK3-STAT5 signaling pathway.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |

| JAK3 | 8 | Enzymatic Assay | [1][2][4] |

| GSK-3β | 3 | Enzymatic Assay | [4] |

| PKCα | 13 | Enzymatic Assay | [4] |

| PKCθ | 68 | Enzymatic Assay | [4] |

| JAK1 | 1,017 | Enzymatic Assay | [1][2][4] |

| JAK2 | 2,550 | Enzymatic Assay | [1][2][4] |

| TYK2 | 8,055 | Enzymatic Assay | [1][2][4] |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line | IC₅₀ (nM) | Reference |

| Inhibition of IL-15-stimulated STAT5 phosphorylation | M-07 | 525 | [4] |

| Inhibition of IL-2-stimulated STAT5 phosphorylation | CTLL | 1,294 | [4] |

| Inhibition of TCR/CD28-mediated T-cell activation | Jurkat | 689 | [1][2] |

| Increased proliferation of nephron progenitor cells | Mouse embryonic and human iPSC-derived NPCs | 300 (Effective Concentration) | [1] |

Experimental Protocols

Caption: General workflow for cell-based assays using this compound.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in sterile DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 526.5 g/mol ), add 189.9 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Protocol for Western Blot Analysis of STAT5 Phosphorylation

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Serum Starvation (Optional): For some cell lines, to reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-12 hours in a serum-free or low-serum medium prior to treatment.

-

Inhibitor Treatment: Prepare working concentrations of this compound by diluting the stock solution in a cell culture medium. A typical concentration range to test would be 0.1 µM to 10 µM. Pre-treat the cells with this compound or vehicle (DMSO) for 1-4 hours.

-

Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK3-STAT5 pathway in your cell line of interest (e.g., IL-2 or IL-15) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 (pSTAT5) and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal.

Protocol for Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Allow the cells to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.

Protocol for Quantitative PCR (qPCR) Analysis of Target Gene Expression

This protocol can be used to measure changes in the expression of genes downstream of the JAK3-STAT5 pathway.

-

Cell Treatment: Treat cells with this compound as described in the Western blot protocol (steps 1-4). The incubation time after cytokine stimulation may need to be optimized for the specific gene of interest (typically 4-24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the reference gene.

Concluding Remarks

This compound is a valuable research tool for the specific interrogation of the JAK3 signaling pathway. The protocols provided herein offer a framework for its application in various cell-based assays. It is important to note that optimal experimental conditions, such as inhibitor concentration and incubation time, may vary depending on the cell type and the specific research question. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your particular experimental setup.

References

- 1. JAK Kinases in Health and Disease: An Update [openrheumatologyjournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. JAX Genotyping Protocols Explained [jax.org]

- 5. Cell viability assay selection guide | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Use of a Selective JAK3 Inhibitor (Represented by Jak-IN-34)

Disclaimer: No specific in vivo studies or protocols for "Jak-IN-34" (CAS No. 2068766-90-3) are publicly available. The following application notes and protocols are based on published in vivo studies of other selective Janus Kinase 3 (JAK3) inhibitors and are intended to serve as a representative guide for researchers. It is imperative to conduct dose-ranging and toxicity studies for any new compound, including this compound, before commencing efficacy experiments.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates a wide array of cellular processes including immunity, inflammation, and hematopoiesis.[1][2]

JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes.[3][4] It is a key signaling component for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Dysregulation of the JAK3-STAT pathway is implicated in various autoimmune diseases and some types of cancer, making it an attractive therapeutic target.[4] Selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with a potentially better safety profile compared to broader-spectrum JAK inhibitors.[3]

This compound is a potent inhibitor of JAK1, JAK2, and JAK3 with IC50 values of 0.40 nM, 0.83 nM, and 2.10 nM, respectively.

Mechanism of Action: The JAK3-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.

Caption: Figure 1: Simplified JAK3-STAT Signaling Pathway

Quantitative Data from In Vivo Studies of Selective JAK3 Inhibitors

The following tables summarize representative quantitative data from published in vivo studies of various selective JAK3 inhibitors. Note: This data is not specific to this compound and should be used as a general reference.

Table 1: Representative In Vivo Efficacy of Selective JAK3 Inhibitors in Animal Models

| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| WHI-P131 | Mouse | Acute Lymphoblastic Leukemia (ALL) Xenograft | 50 mg/kg, i.p., daily | Tumor growth inhibition | Significant reduction in tumor burden | N/A |

| PF-06651600 | Rat | Adjuvant-Induced Arthritis | 3, 10, 30 mg/kg, p.o., daily | Paw swelling | Dose-dependent reduction in paw swelling | [5] |

| EP009 | Rat | T-cell Non-Hodgkin Lymphoma Xenograft | 200 mg/kg, p.o., daily | Tumor volume | Significant reduction in tumor volume | [6] |

| MJ04 | Mouse | Dihydrotestosterone (DHT)-induced Androgenetic Alopecia | Topical application | Hair regrowth | Promotion of hair regrowth | [6] |

Table 2: Representative Pharmacokinetic Parameters of Selective JAK3 Inhibitors in Rodents

| Compound | Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2, h) | Oral Bioavailability (%) | Reference |

| WHI-P131 | Rat | i.v. | 10 | - | - | 1.22 | - | [7] |

| WHI-P131 | Mouse | i.v. | 10 | - | - | 1.72 | - | [7] |

| EP009 | Rat | p.o. | 200 | 0.5 | ~1346 (6 µM) | N/A | N/A | [6] |

| FM-381 analog | Mouse (BALB/c) | p.o. | N/A | N/A | N/A | N/A | 10.4 | [8][9] |

Table 3: Representative In Vivo Toxicology Data for Selective JAK3 Inhibitors

| Compound | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Toxicological Findings | Reference |

| WHI-P131 | Mouse | i.v. | >100 mg/kg (single dose) | Well-tolerated at therapeutic doses | [7] |

| WHI-P131 | Monkey | i.v. | >50 mg/kg (single dose) | Well-tolerated at therapeutic doses | [7] |

| MJ04 | Mouse | Topical | 0.08 mg/kg (single dose) | No mortality or clinical signs of toxicity | [6] |

| MJ04 | Rat | Dermal | 2000 mg/kg (single dose) | No mortality or clinical signs of toxicity | [6] |

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a selective JAK3 inhibitor. These should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound.

Formulation Protocol

The formulation of a selective JAK3 inhibitor for in vivo administration will depend on its solubility and the intended route of administration.

Example Oral Formulation (Suspension):

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose (MC) in sterile water. Other common vehicles include carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

-

Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform suspension.

-

The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal species (e.g., 5-10 mL/kg for mice via oral gavage).

-

Store the suspension at 4°C and ensure it is thoroughly vortexed before each administration.

Example Intraperitoneal/Intravenous Formulation (Solution):

-

Assess the solubility of this compound in various biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (dimethyl sulfoxide), followed by dilution in saline or PBS.

-

If using a co-solvent system, ensure the final concentration of the organic solvent (e.g., DMSO) is well-tolerated by the animal (typically <10% for i.p. and <5% for i.v. injections).

-

Prepare the solution under sterile conditions.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

In Vivo Efficacy Study in a Mouse Xenograft Model of T-cell Malignancy

This protocol describes a representative efficacy study in an immunodeficient mouse model bearing a human T-cell lymphoma xenograft.

Caption: Figure 2: Experimental Workflow for In Vivo Efficacy Study

Protocol Steps:

-

Cell Culture: Culture a human T-cell lymphoma cell line (e.g., SU-DHL-1) that exhibits constitutive JAK3/STAT3 activation under standard sterile conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow for a one-week acclimatization period.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution daily via the chosen route (e.g., oral gavage).

-

This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily via the same route.

-

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Endpoint: The study endpoint may be reached when tumors in the control group reach a maximum allowable size as per institutional guidelines, or after a fixed duration of treatment.

-

Tissue Harvest and Analysis: At the end of the study, euthanize the animals and harvest tumors and other relevant tissues. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-STAT3) and another portion fixed in formalin for histopathological examination.

-

Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.

Pharmacokinetic (PK) Study Protocol

This protocol outlines a basic PK study in mice to determine key parameters of this compound.

-

Animals: Use a sufficient number of mice (e.g., 3-4 per time point) for each administration route to be tested (e.g., intravenous and oral).

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO) Group: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life. Oral bioavailability can be calculated by comparing the AUC from the oral and IV routes.

Acute Toxicology Study Protocol

This protocol provides a general framework for an acute toxicology study in rodents.

-

Animals: Use healthy young adult rodents (e.g., mice or rats) of a single strain. Use both male and female animals.

-

Dose Groups: Establish a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high). The doses should be selected based on any available in vitro cytotoxicity data and the expected therapeutic dose.

-

Administration: Administer a single dose of the vehicle or this compound via the intended clinical route of administration.

-

Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions immediately after dosing and then daily for at least 14 days.

-

Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.

-

Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.

Safety and Handling

-

Follow all institutional guidelines for the safe handling and disposal of chemical compounds and for the ethical use of animals in research.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

-

For in vivo studies, all procedures should be performed in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

References

- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]